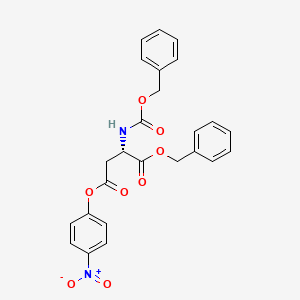
1-O-benzyl 4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-benzyl 4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate is a complex organic compound that features multiple functional groups, including benzyl, nitrophenyl, and phenylmethoxycarbonylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-benzyl 4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate typically involves multi-step organic reactions. The process may start with the protection of functional groups, followed by selective reactions to introduce the benzyl and nitrophenyl groups. Common reagents used in these steps include benzyl chloride, nitrophenyl derivatives, and protecting agents like carbamates.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-O-benzyl 4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitrobenzene derivatives, while reduction may yield aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Potential use in drug development due to its unique structural properties.
Industry: Used in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-O-benzyl 4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate involves its interaction with molecular targets through its functional groups. The benzyl and nitrophenyl groups can participate in various binding interactions, while the phenylmethoxycarbonylamino group can interact with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-O-benzyl 4-O-(4-nitrophenyl)butanedioate: Lacks the phenylmethoxycarbonylamino group.
4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate: Lacks the benzyl group.
Uniqueness
1-O-benzyl 4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate is unique due to the presence of all three functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C25H22N2O8 |
|---|---|
Molekulargewicht |
478.4 g/mol |
IUPAC-Name |
1-O-benzyl 4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate |
InChI |
InChI=1S/C25H22N2O8/c28-23(35-21-13-11-20(12-14-21)27(31)32)15-22(24(29)33-16-18-7-3-1-4-8-18)26-25(30)34-17-19-9-5-2-6-10-19/h1-14,22H,15-17H2,(H,26,30)/t22-/m0/s1 |
InChI-Schlüssel |
HJTHSJRWEXIILP-QFIPXVFZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C(CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


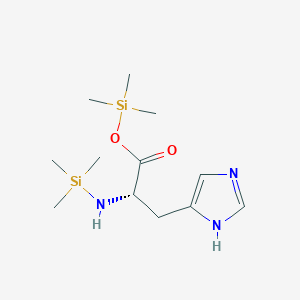
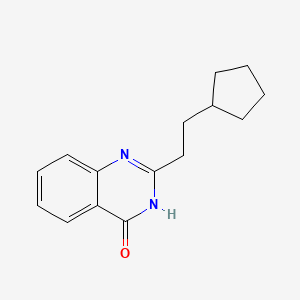
![2-Deoxy-D-[6-13C]glucose](/img/structure/B13805315.png)
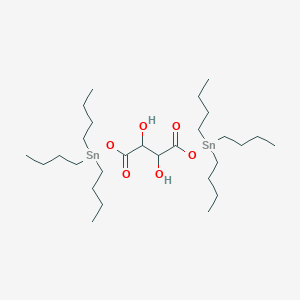
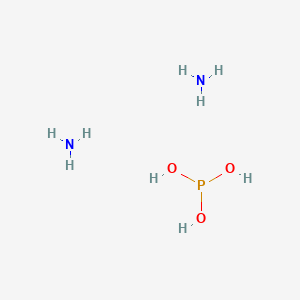
![1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B13805340.png)
![N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide](/img/structure/B13805347.png)

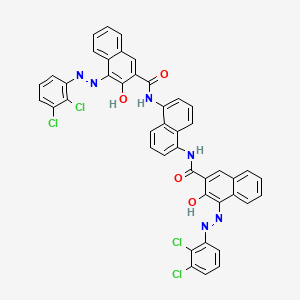
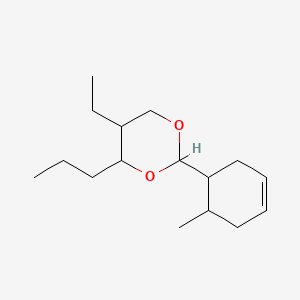
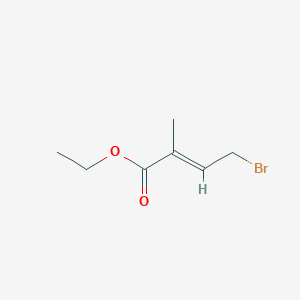

![Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B13805399.png)

